molecular formula C64H98N16O13 B586574 H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH CAS No. 154244-49-2

H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH

Cat. No.: B586574
CAS No.: 154244-49-2
M. Wt: 1299.587
InChI Key: ARNVSODQGPYQNJ-SVENNQHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH is a synthetic peptide composed of a sequence of amino acids: histidine (His), leucine (Leu), proline (Pro), and valine (Val). This peptide is characterized by its repetitive structure, which includes three proline residues followed by a valine residue, repeated twice. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to oxo-histidine derivatives, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the peptide’s specific activity and application.

Comparison with Similar Compounds

Similar Compounds

    H-His-Leu-Pro-Pro-Pro-Val-OH: A shorter version of the peptide with similar structural features.

    H-His-Pro-OH: A simpler peptide containing histidine and proline residues.

Uniqueness

H-His-Leu-Pro-Pro-Pro-Val-His-Leu-Pro-Pro-Pro-Val-OH is unique due to its repetitive structure and specific sequence of amino acids. This repetitive motif may confer unique biological activities or structural properties that distinguish it from other peptides.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H98N16O13/c1-35(2)27-43(71-53(81)41(65)29-39-31-66-33-68-39)58(86)77-23-11-17-47(77)62(90)79-25-13-19-49(79)60(88)75-21-9-15-45(75)55(83)73-51(37(5)6)57(85)70-42(30-40-32-67-34-69-40)54(82)72-44(28-36(3)4)59(87)78-24-12-18-48(78)63(91)80-26-14-20-50(80)61(89)76-22-10-16-46(76)56(84)74-52(38(7)8)64(92)93/h31-38,41-52H,9-30,65H2,1-8H3,(H,66,68)(H,67,69)(H,70,85)(H,71,81)(H,72,82)(H,73,83)(H,74,84)(H,92,93)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNVSODQGPYQNJ-SVENNQHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC8=CN=CN8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC8=CN=CN8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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